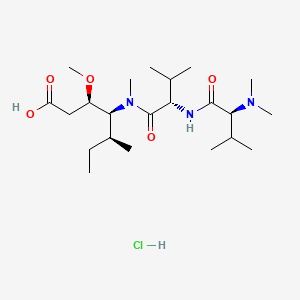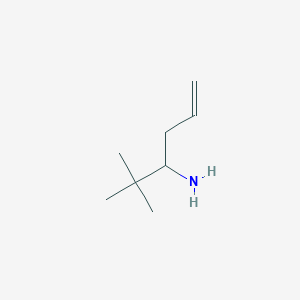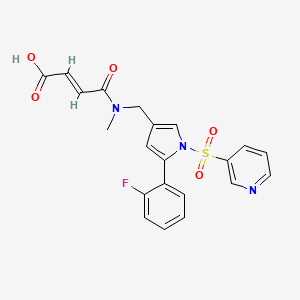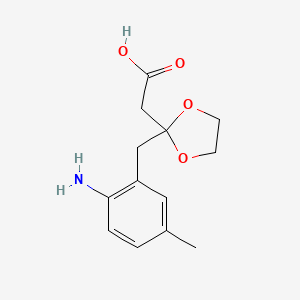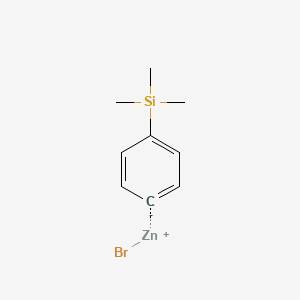
4-(Trimethylsilyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylsilyl)phenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₃BrSiZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a phenyl ring substituted with a trimethylsilyl group and a zinc bromide moiety, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)phenylZinc bromide can be synthesized through the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and using high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Nucleophilic Addition: The compound can react with electrophiles under mild conditions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(Trimethylsilyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Mechanism of Action
The mechanism by which 4-(Trimethylsilyl)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .
Comparison with Similar Compounds
PhenylZinc bromide: Lacks the trimethylsilyl group, making it less sterically hindered and potentially less stable.
4-(Trimethylsilyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.
Uniqueness: 4-(Trimethylsilyl)phenylZinc bromide is unique due to the presence of both the trimethylsilyl group and the zinc bromide moiety. This combination provides a balance of stability and reactivity, making it particularly useful in cross-coupling reactions where precise control over reaction conditions is required .
Properties
Molecular Formula |
C9H13BrSiZn |
|---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
bromozinc(1+);trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
CXYDKBFUJQFFIE-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)


